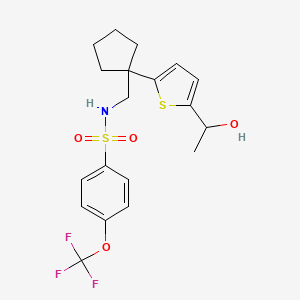

![molecular formula C20H13ClN8O5 B2535809 N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide CAS No. 1172742-73-2](/img/structure/B2535809.png)

N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

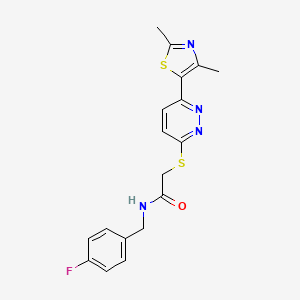

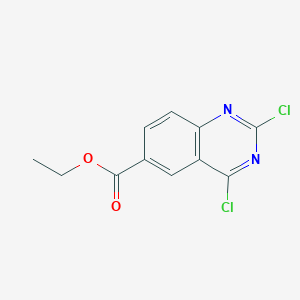

The compound contains several functional groups including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 4-chlorophenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 5-nitrofuran-2-carboxamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyrazolo[3,4-d]pyrimidin-6-yl group, for example, is a fused ring system containing nitrogen atoms, which can participate in hydrogen bonding and other interactions .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

The molecule is a derivative of the pyrazolopyrimidine core, which is essential in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Studies have shown that the pyranopyrimidine scaffolds, closely related to this compound, possess wide applicability in drug synthesis. The synthesis of derivatives of this compound involves complex pathways, often utilizing hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. The intricate structural existence of this core makes its development challenging but also allows for broad catalytic applications, aiding in the development of lead molecules for various pharmacological targets (Parmar, Vala, & Patel, 2023).

Therapeutic Insights

Compounds bearing the pyrazolo[1,5-a]pyrimidine scaffold, closely related to the queried chemical, are noted for their wide range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious activities. These compounds are considered privileged in drug discovery due to their structural flexibility and the ability to modulate biological activity through structural modifications. The structural-activity relationship (SAR) of these derivatives has garnered significant attention, leading to the development of numerous lead compounds for various disease targets. However, despite these advances, there's ample scope for medicinal chemists to further exploit this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).

Catalysis and Organic Synthesis

The molecule under consideration is structurally related to heterocyclic compounds which play a significant role in catalysis and organic synthesis. The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those derived from pyridine and indazole, are renowned for their versatility as synthetic intermediates and their biological significance. These compounds have shown tremendous potential in metal complex formation, catalyst design, asymmetric synthesis, and medicinal applications. Consequently, heterocyclic N-oxide motifs have been central to numerous advanced chemistry and drug development investigations, highlighting the potential of compounds structurally similar to the queried molecule in these domains (Li et al., 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of Akt and downstream biomarkers .

Propiedades

IUPAC Name |

N-[2-[1-(4-chlorophenyl)-4-oxo-3aH-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN8O5/c1-10-8-15(23-19(31)14-6-7-16(34-14)29(32)33)28(26-10)20-24-17-13(18(30)25-20)9-22-27(17)12-4-2-11(21)3-5-12/h2-9,13H,1H3,(H,23,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDUDERYXKQRRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC(=O)C4C=NN(C4=N3)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2535726.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535743.png)

![(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride](/img/structure/B2535745.png)

![2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2535746.png)